molecular formula C9H15NO B062804 (3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole CAS No. 186799-03-1

(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole

Cat. No.: B062804
CAS No.: 186799-03-1
M. Wt: 153.22 g/mol
InChI Key: LHMYNNXYWSRTRF-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI): is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form the isoxazole ring, followed by further functionalization to introduce the isopropyl group at the 6-position. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles or other derivatives.

    Reduction: Reduction reactions can target the isoxazole ring or the cyclopentane ring, leading to different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI) has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI) involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(2-propenyl)-, trans-
  • 3H,6H-Thieno[3,4-c]isoxazole, 3a,4-dihydro-6-(1-methylethyl)-, trans-

Uniqueness

3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI) is unique due to its specific structural configuration and the presence of the isopropyl group at the 6-position

Properties

CAS No.

186799-03-1

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole

InChI

InChI=1S/C9H15NO/c1-6(2)8-4-3-7-5-11-10-9(7)8/h6-8H,3-5H2,1-2H3/t7-,8-/m0/s1

InChI Key

LHMYNNXYWSRTRF-YUMQZZPRSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@@H]2C1=NOC2

SMILES

CC(C)C1CCC2C1=NOC2

Canonical SMILES

CC(C)C1CCC2C1=NOC2

Synonyms

3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)

Origin of Product

United States

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